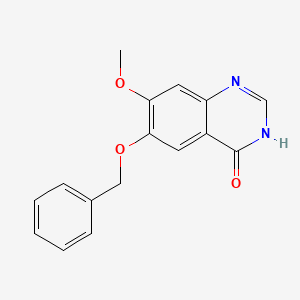

6-(Benzyloxy)-7-methoxyquinazolin-4(1H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-methoxy-6-phenylmethoxy-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3/c1-20-14-8-13-12(16(19)18-10-17-13)7-15(14)21-9-11-5-3-2-4-6-11/h2-8,10H,9H2,1H3,(H,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEDIEWQHFJNDTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=CNC2=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20467010 | |

| Record name | 6-(Benzyloxy)-7-methoxyquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20467010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

286371-64-0 | |

| Record name | 7-Methoxy-6-(phenylmethoxy)-4(3H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=286371-64-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Benzyloxy)-7-methoxyquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20467010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Strategic Intermediate: A Technical Guide to 6-(Benzyloxy)-7-methoxyquinazolin-4(1H)-one in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unseen Architect of Targeted Therapy

In the landscape of modern oncology, the development of targeted therapies has revolutionized patient outcomes. At the heart of these life-saving innovations lie complex synthetic pathways, often hinging on the strategic use of key molecular intermediates. 6-(Benzyloxy)-7-methoxyquinazolin-4(1H)-one (CAS Number: 179688-01-8) stands as a quintessential example of such a pivotal molecule. While not a therapeutic agent in itself, this quinazolinone derivative is the cornerstone in the synthesis of Vandetanib, a potent multi-targeted tyrosine kinase inhibitor (TKI).[1][2] This guide provides an in-depth technical exploration of this compound, elucidating its physicochemical properties, its critical role in the synthesis of Vandetanib, and the profound pharmacological implications of the final active pharmaceutical ingredient. Understanding this intermediate is to understand a crucial step in the journey from chemical synthesis to clinical success.

Physicochemical Profile of the Core Intermediate

A comprehensive understanding of the physical and chemical properties of this compound is fundamental for its effective utilization in synthetic chemistry. These properties dictate reaction conditions, purification strategies, and storage requirements.

| Property | Value | Source(s) |

| CAS Number | 179688-01-8 | --INVALID-LINK-- |

| Molecular Formula | C₁₆H₁₄N₂O₃ | --INVALID-LINK-- |

| Molecular Weight | 282.29 g/mol | --INVALID-LINK-- |

| Appearance | White to light yellow crystalline powder | --INVALID-LINK-- |

| Melting Point | 252 °C | --INVALID-LINK-- |

| Boiling Point | 475.4±55.0 °C (Predicted) | --INVALID-LINK-- |

| Solubility | Soluble in common organic solvents like ethanol and chloroform; poorly soluble in water. | --INVALID-LINK-- |

| Storage | Keep in a dark place under an inert atmosphere at room temperature. | --INVALID-LINK-- |

The Quinazolinone Core: A Privileged Scaffold in Medicinal Chemistry

The quinazolinone scaffold is a "privileged structure" in drug development, recognized for its ability to interact with a wide array of biological targets.[3] This bicyclic heterocyclic system, consisting of a benzene ring fused to a pyrimidine ring, offers a versatile platform for chemical modification.[4] The structural rigidity of the quinazolinone core, combined with the potential for diverse substitutions at various positions, allows for the fine-tuning of pharmacological activity.[5] In the context of oncology, quinazolinone derivatives have been successfully developed as inhibitors of key signaling molecules, including tyrosine kinases, which are often dysregulated in cancer.[5][6]

From Intermediate to Inhibitor: The Synthesis of Vandetanib

The primary significance of this compound lies in its role as a direct precursor to Vandetanib. The synthesis involves a multi-step process that culminates in the formation of the final, biologically active molecule.

Synthetic Pathway Overview

The synthesis of Vandetanib from this compound typically involves chlorination followed by a nucleophilic substitution reaction. The benzyloxy group serves as a protecting group for the hydroxyl functionality at the 6-position, which is later deprotected to yield the final product.

Caption: Synthetic route from the core intermediate to Vandetanib.

Exemplary Synthetic Protocol

The following is a generalized, step-by-step methodology for the synthesis of Vandetanib, starting from this compound.

-

Chlorination of the Quinazolinone Ring:

-

This compound is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often in the presence of a catalytic amount of a tertiary amine (e.g., triethylamine) or N,N-dimethylformamide (DMF).

-

The reaction mixture is typically heated to reflux for several hours to ensure complete conversion to the 4-chloro-6-(benzyloxy)-7-methoxyquinazoline intermediate.

-

Upon completion, the excess chlorinating agent is removed under reduced pressure, and the crude product is isolated, often by precipitation upon addition to ice water, followed by filtration.

-

-

Nucleophilic Aromatic Substitution:

-

The chlorinated intermediate is then reacted with 4-bromo-2-fluoroaniline in a suitable solvent, such as isopropanol or acetonitrile.

-

The reaction is typically carried out at elevated temperatures (reflux) to facilitate the nucleophilic substitution of the chlorine atom at the 4-position of the quinazoline ring.

-

The resulting product is the protected form of Vandetanib.

-

-

Deprotection of the Benzyloxy Group:

-

The final step involves the removal of the benzyl protecting group to unmask the free hydroxyl group at the 6-position.

-

This is commonly achieved through catalytic hydrogenation (e.g., using palladium on carbon as a catalyst under a hydrogen atmosphere) or by treatment with a strong acid, such as trifluoroacetic acid (TFA).

-

Purification of the final product, Vandetanib, is typically performed by recrystallization or column chromatography to yield a high-purity compound.

-

Pharmacological Significance: The Multi-Kinase Inhibition of Vandetanib

The clinical efficacy of Vandetanib is a direct consequence of its ability to simultaneously inhibit multiple receptor tyrosine kinases (RTKs) that are crucial for tumor growth, proliferation, and angiogenesis.[1][7]

Primary Molecular Targets

-

Vascular Endothelial Growth Factor Receptor (VEGFR): Vandetanib potently inhibits VEGFR-2 (KDR), a key mediator of angiogenesis. By blocking VEGFR signaling, Vandetanib impedes the formation of new blood vessels that supply tumors with essential nutrients and oxygen, thereby restricting tumor growth.[1][8]

-

Epidermal Growth Factor Receptor (EGFR): EGFR is frequently overexpressed in various cancers and plays a critical role in cell proliferation, survival, and metastasis. Vandetanib's inhibition of EGFR disrupts these oncogenic signaling pathways.[1][7]

-

REarranged during Transfection (RET) Proto-Oncogene: The RET tyrosine kinase is a key driver in the pathogenesis of medullary thyroid carcinoma (MTC). Activating mutations in the RET gene lead to constitutive kinase activity and uncontrolled cell growth. Vandetanib is a potent inhibitor of both wild-type and mutated forms of RET.[1][7]

Downstream Signaling Pathway Inhibition

The inhibition of VEGFR, EGFR, and RET by Vandetanib leads to the downregulation of major intracellular signaling cascades, including the MAPK and PI3K/Akt pathways.[7][9]

Caption: Vandetanib's inhibition of key signaling pathways.

Pharmacokinetics and Clinical Implications

Vandetanib exhibits a long terminal half-life, allowing for once-daily oral administration.[10] It is metabolized primarily by the cytochrome P450 enzyme CYP3A4.[11]

Clinical trials have demonstrated the efficacy of Vandetanib in the treatment of advanced or metastatic medullary thyroid cancer.

| Clinical Trial Phase | Key Findings | Reference(s) |

| Phase II | Showed significant antitumor activity in patients with locally advanced or metastatic hereditary MTC, with a partial remission rate of 20% and stable disease in 73% of patients. | --INVALID-LINK-- |

| Phase III (ZETA trial) | Demonstrated a significant prolongation of progression-free survival (PFS) in patients treated with Vandetanib compared to placebo. The median PFS was 30.5 months for the Vandetanib group versus 19.3 months for the placebo group. | --INVALID-LINK-- |

Common adverse events associated with Vandetanib treatment include diarrhea, rash, nausea, and hypertension.[12]

Conclusion: A Testament to the Power of Chemical Synthesis

This compound is more than just a chemical intermediate; it is a testament to the intricate and elegant process of drug design and development. Its carefully designed structure, featuring a privileged quinazolinone core and a strategically placed protecting group, enables the efficient synthesis of a life-extending therapeutic. For researchers and scientists in the field of drug discovery, a deep understanding of such key intermediates is not merely an academic exercise but a fundamental requirement for the continued innovation of targeted therapies that combat complex diseases like cancer. The journey from this unassuming white powder to a clinically approved multi-kinase inhibitor underscores the profound impact of synthetic chemistry on human health.

References

- 1. What is Vandetanib used for? [synapse.patsnap.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnrjournal.com [pnrjournal.com]

- 5. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Vandetanib? [synapse.patsnap.com]

- 8. Vandetanib mediates anti-leukemia activity by multiple mechanisms and interacts synergistically with DNA damaging agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Changes in signaling pathways induced by vandetanib in a human medullary thyroid carcinoma model, as analyzed by reverse phase protein array - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Vandetanib - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Vandetanib - Wikipedia [en.wikipedia.org]

- 12. Vandetanib in Patients With Locally Advanced or Metastatic Medullary Thyroid Cancer: A Randomized, Double-Blind Phase III Trial - PMC [pmc.ncbi.nlm.nih.gov]

6-(Benzyloxy)-7-methoxyquinazolin-4(1H)-one: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 6-(benzyloxy)-7-methoxyquinazolin-4(1H)-one, a key heterocyclic intermediate in medicinal chemistry. The quinazolinone scaffold is a "privileged structure" in drug discovery, and this particular derivative, with its characteristic benzyloxy and methoxy substitutions at the 6 and 7 positions, is of significant interest, particularly in the development of targeted cancer therapies. This document will cover the synthesis, spectroscopic characterization, and the mechanistic basis for its utility in the development of kinase inhibitors, with a focus on Epidermal Growth Factor Receptor (EGFR) inhibitors. Detailed experimental protocols and theoretical data are provided to support researchers and scientists in the field of drug development.

Introduction: The Significance of the Quinazolinone Scaffold

Quinazolinone and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered substantial attention in medicinal chemistry due to their wide array of pharmacological activities.[1] The fused bicyclic system of a benzene ring and a pyrimidine ring provides a stable and versatile scaffold for chemical modifications, allowing for the fine-tuning of its biological activity.[2] These compounds have demonstrated a remarkable spectrum of therapeutic potentials, including anticancer, antimicrobial, antifungal, anti-inflammatory, and anticonvulsant properties.[1][3]

In the realm of oncology, the quinazolinone core is particularly noteworthy as a foundational structure for numerous approved and investigational drugs.[2] Its ability to interact with various biological targets, most notably protein kinases, has made it a cornerstone in the development of targeted cancer therapies.[3] this compound serves as a crucial building block in the synthesis of more complex molecules, particularly those designed to inhibit key signaling pathways involved in tumor growth and proliferation.[4]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in synthetic chemistry and drug development.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₄N₂O₃ | [5] |

| Molecular Weight | 282.29 g/mol | [5] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | Approximately 215-217 °C | [1] |

| Solubility | Soluble in organic solvents such as ethanol and chloroform; poorly soluble in water. | [1] |

| Storage | Keep in a dark place under an inert atmosphere at room temperature. | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, typically starting from a substituted anthranilic acid derivative. The following is a representative synthetic protocol based on established methods for quinazolinone synthesis.

Proposed Synthetic Pathway

References

A Researcher's Guide to Elucidating the Molecular Activity of a Promising Quinazolinone Scaffold

An In-Depth Technical Guide on the Putative Mechanism of Action of 6-(Benzyloxy)-7-methoxyquinazolin-4(1H)-one

Abstract

The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous biologically active compounds.[1][2] This technical guide focuses on a specific derivative, this compound, a compound of interest for its potential therapeutic applications, particularly in oncology.[3] While the precise mechanism of action for this molecule is still under investigation, this document provides a comprehensive overview of the putative molecular targets and signaling pathways it may modulate, based on the well-established activities of the broader quinazolinone class. We will delve into potential mechanisms, including kinase inhibition, disruption of microtubule dynamics, and induction of programmed cell death. Furthermore, this guide presents a series of robust experimental workflows designed to systematically investigate and validate the mechanism of action of this compound, providing a roadmap for researchers and drug development professionals in the field.

Introduction to this compound

This compound is a heterocyclic organic compound with the chemical formula C₁₆H₁₄N₂O₃.[3][4] It belongs to the quinazolinone family, a class of compounds known for its wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive effects.[1][5][6][7] The subject compound has been noted for its anti-proliferative activity against certain cancer cell lines, making it a molecule of significant interest for further development.[3]

Chemical Structure and Properties:

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₄N₂O₃ | [3][4] |

| Molar Mass | 282.29 g/mol | [3] |

| Appearance | White to light yellow crystalline powder | [3] |

| Solubility | Soluble in common organic solvents (e.g., ethanol, chloroform), poorly soluble in water | [3] |

The presence of the benzyloxy and methoxy groups at the 6 and 7 positions, respectively, are key structural features that likely influence its biological activity and target specificity. Understanding the interplay of these substituents with the core quinazolinone scaffold is crucial for elucidating its mechanism of action.

The Quinazolinone Scaffold: A Foundation for Diverse Biological Activity

The quinazolinone nucleus is a versatile pharmacophore that has been extensively explored in drug discovery.[7] Its rigid, bicyclic structure provides a template for the synthesis of a wide array of derivatives with diverse biological functions. Several marketed drugs are based on the quinazoline structure, highlighting its clinical significance.[6]

The proposed anticancer mechanisms for quinazoline derivatives are multifaceted and include:

-

Enzyme Inhibition: Targeting key enzymes involved in cell signaling and proliferation, such as epidermal growth factor receptor (EGFR) and other tyrosine kinases.[6]

-

Inhibition of DNA Repair: Interacting with enzymes involved in the DNA damage response.[6]

-

Disruption of Microtubule Dynamics: Inhibiting tubulin polymerization, a critical process for cell division.[1][6]

-

Induction of Cell Death: Triggering apoptosis (programmed cell death) and autophagy.[5]

Given this precedent, it is highly probable that this compound exerts its biological effects through one or more of these established mechanisms.

Putative Mechanisms of Action of this compound

Based on the activities of structurally related quinazolinone derivatives, we can postulate several likely mechanisms of action for this compound. The following sections explore these putative mechanisms and propose experimental approaches for their validation.

Kinase Inhibition: A Primary Hypothesis

Many quinazolinone derivatives function as potent kinase inhibitors.[5] The quinazoline scaffold can mimic the adenine moiety of ATP, enabling competitive binding to the ATP-binding pocket of various kinases.

Potential Kinase Targets:

-

VEGF Receptor Tyrosine Kinases: The isomeric compound, 7-(benzyloxy)-6-methoxyquinazolin-4(1H)-one, is used in the preparation of arylaminoquinazoline VEGF receptor tyrosine kinase inhibitors, suggesting that our topic compound may also target this family of kinases.[8]

-

BRAF Kinase: A quinazoline derivative, CEP-32496, has been identified as a highly potent inhibitor of the BRAF(V600E) mutant, a key driver in several cancers.[9]

-

EGFR Tyrosine Kinase: Several FDA-approved quinazoline-based drugs, such as gefitinib and erlotinib, are inhibitors of EGFR.[10]

Proposed Signaling Pathway: Inhibition of a Receptor Tyrosine Kinase (RTK) Pathway

Caption: Proposed inhibitory mechanism on a generic RTK signaling pathway.

Experimental Workflow for Validating Kinase Inhibition:

Caption: Experimental workflow for identifying and validating kinase targets.

Disruption of Tubulin Polymerization

Several quinazolinone derivatives are known to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][5] This mechanism is shared by several successful anticancer drugs.

Experimental Protocol: Immunofluorescence Staining for Microtubule Integrity

-

Cell Culture: Plate cancer cells (e.g., HeLa or A549) on coverslips in a 24-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of this compound and a vehicle control for 24 hours. A known tubulin inhibitor (e.g., paclitaxel or colchicine) should be used as a positive control.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.

-

Immunostaining: Incubate the cells with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.

-

Imaging: Visualize the cells using a fluorescence microscope. Disruption of the microtubule network (e.g., depolymerization or abnormal bundling) in the treated cells compared to the control would indicate an effect on tubulin dynamics.

Induction of Apoptosis

The anti-proliferative activity of many quinazolinone derivatives is due to their ability to induce apoptosis.[5] This can occur through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.

Proposed Apoptotic Pathway: Intrinsic (Mitochondrial) Pathway

Caption: Proposed mechanism for the induction of intrinsic apoptosis.

Experimental Protocol: Annexin V/PI Apoptosis Assay

-

Cell Treatment: Treat cancer cells with this compound at various concentrations for 24-48 hours.

-

Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis (Annexin V negative, PI positive). A dose-dependent increase in the apoptotic population would confirm the induction of apoptosis.

Summary and Future Directions

This compound is a promising compound from the pharmacologically significant quinazolinone family. While its precise mechanism of action remains to be fully elucidated, this guide has outlined several plausible and testable hypotheses based on the extensive literature on related compounds. The primary putative mechanisms include the inhibition of key cellular kinases, disruption of microtubule function, and the induction of apoptosis.

The experimental workflows and protocols detailed herein provide a clear and logical path for researchers to systematically investigate these possibilities. A thorough characterization of the molecular pharmacology of this compound will be essential for its potential development as a therapeutic agent. Future studies should also focus on its pharmacokinetic and pharmacodynamic properties to assess its drug-like potential.

References

- 1. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms [mdpi.com]

- 2. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 5. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. eipublication.com [eipublication.com]

- 8. 6-Methoxy-7-benzyloxyquinazolin-4-one | 179688-01-8 [amp.chemicalbook.com]

- 9. Identification of 1-(3-(6,7-dimethoxyquinazolin-4-yloxy)phenyl)-3-(5-(1,1,1-trifluoro-2-methylpropan-2-yl)isoxazol-3-yl)urea hydrochloride (CEP-32496), a highly potent and orally efficacious inhibitor of V-RAF murine sarcoma viral oncogene homologue B1 (BRAF) V600E - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

The Lynchpin of Targeted Cancer Therapy: A Technical Guide to 6-(Benzyloxy)-7-methoxyquinazolin-4(1H)-one in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold represents a cornerstone in modern medicinal chemistry, particularly in the development of targeted cancer therapeutics. This technical guide provides an in-depth exploration of 6-(Benzyloxy)-7-methoxyquinazolin-4(1H)-one, a pivotal intermediate in the synthesis of first-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs). We will dissect its synthesis, elucidate its critical role in the structure of potent anti-cancer agents, and detail the experimental protocols for evaluating the biological activity of its derivatives. This guide is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of novel kinase inhibitors, offering both foundational knowledge and practical insights into the chemical and biological landscape of this important molecular entity.

Introduction: The Quinazoline Scaffold as a "Privileged" Structure

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are often referred to as "privileged structures" due to their ability to interact with a variety of biological targets. The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a prime example of such a scaffold.[1][2] Its rigid, planar structure provides an ideal platform for the precise spatial orientation of functional groups, enabling high-affinity interactions with the active sites of enzymes and receptors.

Quinazoline derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, antibacterial, and, most notably, anticancer properties.[3][4] The 4-anilinoquinazoline substitution pattern, in particular, has proven to be exceptionally effective in the design of potent and selective enzyme inhibitors.[5] This guide focuses on a key building block within this class: this compound. This compound serves as a crucial precursor for several clinically successful anticancer drugs, making a thorough understanding of its properties and applications essential for drug discovery professionals.

The Strategic Importance of this compound in EGFR Inhibitor Synthesis

The primary significance of this compound lies in its role as a key intermediate in the synthesis of first-generation Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs), such as Gefitinib (Iressa®) and Erlotinib (Tarceva®).[6][7][8] These drugs have revolutionized the treatment of non-small cell lung cancer (NSCLC) in patients with specific EGFR mutations.[2][9]

The core structure of these inhibitors is a 4-anilinoquinazoline. The quinazoline portion acts as the ATP-mimetic, binding to the ATP-binding pocket of the EGFR kinase domain. The aniline substituent at the 4-position extends into a hydrophobic pocket, contributing to the inhibitor's potency and selectivity. The substituents at the 6- and 7-positions of the quinazoline ring play a crucial role in modulating the solubility, metabolic stability, and overall efficacy of the drug.

The 6-benzyloxy and 7-methoxy groups on the quinazoline core of the title compound are strategically important for several reasons:

-

Precursor to the 6-Hydroxy Group: The benzyl group serves as a protecting group for the 6-hydroxyl functionality. This hydroxyl group is a key attachment point for the solubilizing side chains found in drugs like Gefitinib (a morpholinopropoxy chain).[6][10] The benzyl group can be readily removed under mild conditions (e.g., hydrogenolysis) at a later stage in the synthesis to unmask the hydroxyl group for further functionalization.

-

Modulation of Electronic Properties: The methoxy group at the 7-position influences the electron density of the quinazoline ring system, which can impact its binding affinity to the EGFR kinase domain.

The general synthetic strategy for these EGFR inhibitors involves the construction of the substituted quinazolinone core, followed by chlorination at the 4-position and subsequent nucleophilic aromatic substitution with the appropriate aniline derivative. The this compound is a product of the initial core construction and is perfectly poised for the subsequent steps leading to the final drug molecule.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through a multi-step process starting from readily available materials. The key steps involve the formation of the quinazolinone ring system and the introduction of the benzyloxy group. The most common route involves the initial synthesis of 6-hydroxy-7-methoxyquinazolin-4(3H)-one, followed by benzylation.

Synthesis of the Precursor: 6-Hydroxy-7-methoxyquinazolin-4(3H)-one

Principle: This synthesis involves the cyclization of an appropriately substituted anthranilic acid derivative with a source of one carbon atom, typically formamide or formic acid. A common starting material is 3-hydroxy-4-methoxybenzoic acid.

Experimental Protocol:

-

Nitration: To a solution of 3-hydroxy-4-methoxybenzoic acid in a suitable solvent (e.g., acetic acid), add nitric acid dropwise at a controlled temperature (e.g., 0-5 °C). The reaction is stirred until completion to yield 5-hydroxy-4-methoxy-2-nitrobenzoic acid.

-

Reduction: The nitro group of 5-hydroxy-4-methoxy-2-nitrobenzoic acid is reduced to an amino group. A common method is catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. Alternatively, chemical reduction using reagents like iron in acetic acid or sodium dithionite can be employed. This step yields 2-amino-5-hydroxy-4-methoxybenzoic acid.

-

Cyclization: The resulting 2-amino-5-hydroxy-4-methoxybenzoic acid is heated with formamide or a mixture of formic acid and an acid catalyst. This reaction leads to the formation of the quinazolinone ring, yielding 6-hydroxy-7-methoxyquinazolin-4(3H)-one.[9][11]

Benzylation of 6-Hydroxy-7-methoxyquinazolin-4(3H)-one

Principle: The phenolic hydroxyl group at the 6-position is protected as a benzyl ether. This is a standard Williamson ether synthesis.

Experimental Protocol:

-

Deprotonation: Suspend 6-hydroxy-7-methoxyquinazolin-4(3H)-one in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetone.

-

Base Addition: Add a base, such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃), to the suspension to deprotonate the phenolic hydroxyl group.[6]

-

Alkylation: Add benzyl chloride or benzyl bromide to the reaction mixture.

-

Heating: Heat the reaction mixture (e.g., to 80-100 °C) and monitor the progress by thin-layer chromatography (TLC).[2]

-

Work-up and Purification: After the reaction is complete, cool the mixture, and pour it into water to precipitate the product. The crude product can be collected by filtration and purified by recrystallization from a suitable solvent like ethanol to afford pure this compound.[2]

Caption: Synthetic pathway to this compound.

Mechanism of Action of Quinazoline-based EGFR Inhibitors

The derivatives of this compound, such as Gefitinib and Erlotinib, function as competitive inhibitors at the ATP-binding site of the EGFR tyrosine kinase domain.[8]

The EGFR Signaling Pathway:

Under normal physiological conditions, the binding of a ligand, such as Epidermal Growth Factor (EGF), to the extracellular domain of EGFR induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular kinase domain. This phosphorylation event creates docking sites for various downstream signaling proteins, activating cascades such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[12]

In many cancers, EGFR is either overexpressed or harbors activating mutations that lead to constitutive, ligand-independent kinase activity, resulting in uncontrolled cell growth.

Inhibition by 4-Anilinoquinazolines:

The 4-anilinoquinazoline core of these inhibitors is structurally similar to the adenine ring of ATP. This allows the inhibitor to bind to the ATP-binding pocket of the EGFR kinase domain, preventing the binding of ATP. Without ATP as a phosphate donor, the autophosphorylation of the receptor is blocked, and the downstream signaling cascades are not activated. This ultimately leads to the inhibition of cell proliferation and the induction of apoptosis in cancer cells that are dependent on EGFR signaling.[1]

References

- 1. researchgate.net [researchgate.net]

- 2. CN104211649A - Preparation method of quinazoline-4(3H)-ketone and application - Google Patents [patents.google.com]

- 3. japsonline.com [japsonline.com]

- 4. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN104130199A - Preparation method for 7-methoxy-6-(3-morpholine-4-yl-propoxy)quinazoline-4-(3H)-one - Google Patents [patents.google.com]

- 7. An Oxidant-Free and Mild Strategy for Quinazolin-4(3H)-One Synthesis via CuAAC/Ring Cleavage Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. WO2007138613A2 - A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride - Google Patents [patents.google.com]

- 9. 6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one synthesis - chemicalbook [chemicalbook.com]

- 10. 3-Benzyl-6-hydroxy-7-Methoxyquinazolin-4(3H)-one synthesis - chemicalbook [chemicalbook.com]

- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 12. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]

6-(Benzyloxy)-7-methoxyquinazolin-4(1H)-one: A Linchpin in Contemporary Kinase Inhibitor Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The quinazoline scaffold represents a cornerstone in the architecture of modern kinase inhibitors, with numerous approved drugs and clinical candidates to its name. Within this privileged class of heterocycles, 6-(benzyloxy)-7-methoxyquinazolin-4(1H)-one has emerged as a pivotal intermediate and a key pharmacophoric element in the design of novel therapeutics, particularly those targeting aberrant angiogenesis in oncology. This technical guide provides an in-depth exploration of this compound as a biochemical reagent, from its synthesis and physicochemical properties to its role in the development of potent kinase inhibitors. We will delve into its presumptive mechanism of action, substantiated by data from closely related analogs, and provide detailed, field-proven protocols for its synthesis and evaluation in common cell-based and enzymatic assays. This guide is intended to empower researchers, medicinal chemists, and drug development professionals to effectively leverage this versatile molecule in their discovery pipelines.

Introduction: The Quinazoline Scaffold in Kinase Inhibition

The quinazoline core, a bicyclic aromatic heterocycle, has proven to be a remarkably versatile scaffold in medicinal chemistry. Its rigid structure and ability to engage in a multitude of interactions with protein targets have made it a favored template for the design of kinase inhibitors. Kinases, a class of enzymes that catalyze the phosphorylation of proteins, are central to cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer.

The 6,7-disubstituted quinazolin-4(1H)-one core, in particular, has been extensively explored for its ability to target the ATP-binding site of various tyrosine kinases, including the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, a process that is essential for tumor growth and metastasis.[1][2] Consequently, the development of small molecule inhibitors of VEGFR-2 is a highly pursued strategy in cancer therapy.[3]

This compound serves as a critical building block in the synthesis of a multitude of potent VEGFR-2 inhibitors. The benzyloxy and methoxy groups at the 6 and 7 positions, respectively, play a crucial role in anchoring the molecule within the kinase's active site, often through hydrogen bonding and hydrophobic interactions. This guide will illuminate the significance of this specific substitution pattern and provide the practical knowledge necessary to utilize this compound in a research and development setting.

Physicochemical Properties & Handling

A thorough understanding of the physicochemical properties of a biochemical reagent is paramount for its effective use in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₄N₂O₃ | [4] |

| Molecular Weight | 282.29 g/mol | [4] |

| Appearance | White to light yellow crystalline powder | [4] |

| Melting Point | 215-217 °C | [4] |

| Solubility | Soluble in ethanol and chloroform; poorly soluble in water | [4] |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature | [4] |

Handling Precautions: As with any organic compound, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. While no specific major safety issues are known under normal use, it is prudent to handle it in a well-ventilated area. In case of contact, rinse the affected area immediately with plenty of water.[4]

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be achieved through a multi-step process starting from commercially available materials. The following protocol is a representative and logical pathway based on established synthetic methodologies for related quinazolinone derivatives.[5][6][7][8]

Synthetic Workflow

The overall synthetic strategy involves the preparation of a substituted 2-aminobenzamide intermediate, followed by cyclization to form the quinazolinone ring.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Amino-4-benzyloxy-5-methoxybenzoic acid

-

Rationale: This step introduces the crucial benzyloxy group at the 4-position of the starting material. The methoxy group at the 5-position will ultimately become the 7-methoxy group of the final product.

-

Procedure:

-

To a solution of 2-amino-4-methoxybenzoic acid (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add potassium carbonate (2.5 equivalents).[9]

-

Add benzyl bromide (1.2 equivalents) dropwise to the mixture at room temperature.

-

Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Acidify the aqueous solution with a dilute acid (e.g., 1N HCl) to precipitate the product.

-

Filter the precipitate, wash with water, and dry under vacuum to obtain 2-amino-4-benzyloxy-5-methoxybenzoic acid.

-

Step 2: Synthesis of 2-Amino-4-benzyloxy-5-methoxybenzamide

-

Rationale: Conversion of the carboxylic acid to a primary amide is a necessary step for the subsequent cyclization to the quinazolinone.

-

Procedure:

-

Suspend 2-amino-4-benzyloxy-5-methoxybenzoic acid (1 equivalent) in a suitable solvent like dichloromethane (DCM).

-

Add oxalyl chloride (1.5 equivalents) and a catalytic amount of DMF dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 2-3 hours until the evolution of gas ceases.

-

Remove the solvent and excess oxalyl chloride under reduced pressure.

-

Dissolve the resulting acid chloride in an appropriate solvent (e.g., THF) and add it dropwise to a cooled (0 °C) solution of aqueous ammonia.

-

Stir the mixture for 1-2 hours, then extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-amino-4-benzyloxy-5-methoxybenzamide.[10]

-

Step 3: Synthesis of this compound

-

Rationale: The final step involves the cyclization of the 2-aminobenzamide with a one-carbon source, in this case, formic acid, to form the pyrimidinone ring of the quinazolinone.

-

Procedure:

-

Heat a mixture of 2-amino-4-benzyloxy-5-methoxybenzamide (1 equivalent) in an excess of formic acid.[5]

-

Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and pour it into ice-water.

-

Neutralize the solution with a base (e.g., sodium bicarbonate) to precipitate the product.

-

Filter the solid, wash thoroughly with water, and dry to obtain the crude this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

-

Mechanism of Action: Targeting the VEGFR-2 Signaling Pathway

The VEGFR-2 Signaling Cascade

The binding of VEGF-A to VEGFR-2 on the surface of endothelial cells triggers receptor dimerization and the autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation event creates docking sites for various signaling proteins, leading to the activation of multiple downstream pathways, including:

-

The PLCγ-PKC-MAPK pathway: This pathway is crucial for endothelial cell proliferation.

-

The PI3K-Akt pathway: This pathway promotes endothelial cell survival and migration.

By inhibiting the initial autophosphorylation of VEGFR-2, this compound and its derivatives effectively block these downstream signaling events, leading to an anti-angiogenic effect.

Caption: The VEGFR-2 signaling pathway and the point of inhibition by this compound.

Experimental Evaluation: Protocols for Assessing Biological Activity

To characterize the biological activity of this compound or its derivatives, two primary assays are indispensable: an in vitro kinase assay to determine its direct inhibitory effect on the target enzyme (VEGFR-2), and a cell-based viability assay to assess its antiproliferative effects on cancer cells.

In Vitro VEGFR-2 Kinase Assay

This protocol describes a luminescence-based kinase assay to determine the IC₅₀ value of a test compound against VEGFR-2. The assay measures the amount of ATP remaining after the kinase reaction, where a lower luminescence signal corresponds to higher kinase activity.[12][13]

Caption: Workflow for the in vitro VEGFR-2 kinase assay.

Protocol:

-

Reagent Preparation:

-

Prepare a 1x Kinase Buffer by diluting a 5x stock.

-

Prepare serial dilutions of the test compound (e.g., this compound) in 1x Kinase Buffer. The final DMSO concentration should not exceed 1%.

-

Dilute recombinant human VEGFR-2 enzyme to the working concentration in 1x Kinase Buffer.

-

-

Assay Plate Setup:

-

To a 96-well white plate, add the test compound dilutions. Include wells for a positive control (no inhibitor) and a blank (no enzyme).

-

-

Kinase Reaction:

-

Prepare a master mix containing 1x Kinase Buffer, ATP, and a suitable substrate (e.g., poly(Glu, Tyr) 4:1).

-

Add the master mix to all wells.

-

Initiate the reaction by adding the diluted VEGFR-2 enzyme to all wells except the blank.

-

Incubate the plate at 30°C for 45 minutes.

-

-

Signal Detection:

-

Equilibrate the Kinase-Glo® Max reagent to room temperature.

-

Add the Kinase-Glo® Max reagent to all wells to stop the reaction and generate a luminescent signal.

-

Incubate at room temperature for 10 minutes.

-

-

Data Analysis:

-

Measure the luminescence using a plate reader.

-

Subtract the blank values from all other readings.

-

Calculate the percent inhibition for each compound concentration relative to the positive control.

-

Determine the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic curve.

-

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14][15]

Caption: Workflow for the MTT cell viability assay.

Protocol:

-

Cell Seeding:

-

Seed cancer cells (e.g., human umbilical vein endothelial cells (HUVECs) or a relevant cancer cell line) in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the test compound. Include wells for a vehicle control (e.g., DMSO).

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT in sterile PBS.

-

Add the MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Incubate the plate overnight at 37°C or until the crystals are fully dissolved.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

-

Determine the IC₅₀ value by plotting the percent viability against the log of the compound concentration.

-

Structure-Activity Relationship (SAR) Insights

The quinazoline scaffold offers multiple points for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The structure-activity relationship (SAR) of quinazoline-based VEGFR-2 inhibitors is well-documented, providing a roadmap for rational drug design.[2][11]

-

The Quinazoline Core: The nitrogen atoms at positions 1 and 3 are crucial for hydrogen bonding interactions with the hinge region of the kinase domain.

-

Substitution at the 4-Position: This position is typically occupied by an aniline or a related aromatic group, which extends into the hydrophobic pocket of the ATP-binding site. The nature and substitution pattern of this aromatic ring significantly influence potency and selectivity.

-

Substitution at the 6- and 7-Positions: The 6- and 7-positions are often substituted with small, hydrogen bond-accepting groups like methoxy or benzyloxy. These groups form key interactions with the solvent-exposed region of the active site, contributing to the overall binding affinity. The benzyloxy group in this compound can also engage in favorable hydrophobic interactions.

Conclusion and Future Perspectives

This compound is a valuable and versatile biochemical reagent that serves as a cornerstone in the development of novel kinase inhibitors, particularly those targeting the VEGFR-2 signaling pathway. Its well-defined physicochemical properties and established synthetic routes make it an accessible tool for researchers in both academic and industrial settings. While direct biological data for this specific compound is not extensively published, the wealth of information on structurally related analogs provides a strong predictive framework for its mechanism of action and biological activity.

The detailed protocols provided in this guide for its synthesis and biological evaluation are designed to be robust and reproducible, empowering researchers to confidently incorporate this compound into their drug discovery programs. As the quest for more selective and potent kinase inhibitors continues, the strategic utilization of key intermediates like this compound will undoubtedly remain a critical component of successful drug design and development. Future work should focus on the synthesis and detailed biological characterization of this specific compound to further solidify its role and potential in the landscape of targeted cancer therapies.

References

- 1. mdpi.com [mdpi.com]

- 2. Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis of tricyclic quinazolinones via intramolecular cyclization of 3-(2-aminoalkyl)-2-(phenylamino)quinazolin-4(3H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Straightforward synthesis of quinazolin-4(3H)-ones via visible light-induced condensation cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 11. A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and Docking Studies [ps.tbzmed.ac.ir]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. benchchem.com [benchchem.com]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. creative-diagnostics.com [creative-diagnostics.com]

6-(Benzyloxy)-7-methoxyquinazolin-4(1H)-one literature review

An In-depth Technical Guide to 6-(Benzyloxy)-7-methoxyquinazolin-4(1H)-one: Synthesis, Properties, and Application in Kinase Inhibitor Development

Introduction: A Pivotal Scaffold in Modern Oncology

This compound is a substituted quinazolinone that has garnered significant attention in medicinal chemistry and drug development.[1] While not an active pharmaceutical ingredient itself, it serves as a crucial intermediate in the synthesis of highly potent and selective kinase inhibitors.[2] The quinazolinone core is a privileged scaffold, found in numerous biologically active molecules and several FDA-approved anticancer drugs.[3][4] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of this compound, detailing its synthesis, physicochemical characteristics, and its strategic importance as a building block for next-generation therapeutics, particularly those targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[5]

Physicochemical Properties

Understanding the fundamental properties of a synthetic intermediate is critical for optimizing reaction conditions, purification strategies, and formulation development. This compound is a solid compound, typically appearing as a white to light-yellow crystalline powder.[1] It exhibits solubility in common organic solvents like ethanol and chloroform but is poorly soluble in water.[1] A summary of its key properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₄N₂O₃ | [1][6] |

| Molar Mass | 282.29 g/mol | [1][7] |

| Melting Point | ~252 °C | [1] |

| Boiling Point (Predicted) | 475.4 ± 55.0 °C | [1] |

| Density (Predicted) | 1.26 g/cm³ | [1] |

| pKa (Predicted) | 1.43 ± 0.20 | [1] |

| Storage Conditions | Room temperature, inert atmosphere, keep in dark place | [1][7] |

Synthesis and Mechanistic Considerations

The synthesis of the quinazolinone ring system can be achieved through various established methods, with the Niementowski quinazoline synthesis being one of the most common.[8] This reaction typically involves the condensation of an anthranilic acid with an amide at high temperatures.[8] Modern approaches often employ microwave assistance to reduce reaction times and improve yields.[8]

For this compound, a practical synthetic route starts from a suitably substituted anthranilic acid derivative, such as 2-amino-4-benzyloxy-5-methoxybenzoic acid, and involves cyclization with a C1 synthon like formamide or an ortho ester.[9] The benzyloxy and methoxy groups are critical substitutions that are often present in the final, biologically active molecules targeting specific kinase pockets.

Experimental Protocol: Synthesis via Cyclization

This protocol describes a representative method for the synthesis of this compound from 2-amino-4-(benzyloxy)-5-methoxybenzamide. This approach is based on established methods for quinazolinone formation.[9][10]

Step 1: Preparation of 2-amino-4-(benzyloxy)-5-methoxybenzamide

-

Starting Material: 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid.

-

Amidation: Convert the carboxylic acid to the primary amide using a standard coupling agent (e.g., thionyl chloride followed by ammonia) or by activating the acid (e.g., with CDI) and reacting with ammonia.

-

Reduction: Reduce the nitro group to an amine. A common and effective method is using iron powder in the presence of an acid catalyst like ammonium chloride or acetic acid in an ethanol/water mixture.[4] The reaction is heated to reflux and monitored by TLC until the starting material is consumed.

-

Work-up: After cooling, the reaction mixture is filtered to remove the iron catalyst. The filtrate is concentrated, and the product is purified, typically by recrystallization.

Step 2: Cyclization to form this compound

-

Reaction Setup: In a round-bottom flask, dissolve the 2-amino-4-(benzyloxy)-5-methoxybenzamide (1 equivalent) in an excess of triethyl orthoformate, which serves as both the C1 source and the solvent.

-

Catalysis: Add a catalytic amount of a Lewis acid or a protic acid (e.g., p-toluenesulfonic acid) to facilitate the cyclization. The acid catalyzes the formation of the key imine intermediate.

-

Reaction Conditions: Heat the mixture to reflux (typically 140-150 °C) for several hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Purification: Upon completion, the reaction mixture is cooled, leading to the precipitation of the product. The solid is collected by filtration, washed with a cold solvent like ethanol or diethyl ether to remove residual reagents, and dried under vacuum to yield the final product.[9]

Synthetic Workflow Diagram

Caption: Synthetic pathway for this compound.

Biological Activity and Mechanism of Action

The primary significance of this compound in drug discovery lies in its use as a scaffold for inhibitors of protein tyrosine kinases, particularly VEGFR-2.[2] The VEGF/VEGFR-2 signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels from pre-existing ones.[5][11] In cancer, this pathway is often hijacked by tumors to ensure a sufficient supply of oxygen and nutrients, promoting growth and metastasis.[5]

Inhibiting VEGFR-2 blocks the downstream signaling cascade, thereby preventing endothelial cell proliferation and migration and ultimately starving the tumor.[12] Quinazoline derivatives are highly effective in this role, often acting as ATP-competitive inhibitors that bind to the kinase domain of the receptor.[5][13] The 6,7-disubstituted pattern is crucial for high-affinity binding, and the specific benzyloxy and methoxy groups can be further functionalized to optimize potency, selectivity, and pharmacokinetic properties.[5][14]

VEGFR-2 Signaling Pathway and Inhibition

Caption: The VEGFR-2 signaling pathway and the point of inhibition.

Protocol: In Vitro VEGFR-2 Kinase Inhibition Assay

To evaluate the efficacy of compounds derived from this compound, an in vitro kinase assay is essential. This protocol outlines a typical procedure for measuring VEGFR-2 inhibition.

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of a test compound against VEGFR-2 kinase activity.

Materials:

-

Recombinant human VEGFR-2 kinase domain.

-

Poly(Glu, Tyr) 4:1 peptide substrate.

-

Adenosine-5'-triphosphate (ATP), radio-labeled [γ-³²P]ATP or unlabeled for non-radioactive methods.

-

Kinase assay buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT).

-

Test compound stock solution (in DMSO).

-

96-well plates.

-

Phosphocellulose paper or other capture medium.

-

Scintillation counter or luminescence/fluorescence plate reader.

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound in DMSO. Further dilute into the kinase assay buffer to the desired final concentrations.

-

Reaction Mixture: In each well of a 96-well plate, add the kinase assay buffer, the peptide substrate, and the diluted test compound.

-

Enzyme Addition: Add the recombinant VEGFR-2 kinase to each well to initiate the pre-incubation. Allow incubating for 10-15 minutes at room temperature to permit compound binding.

-

Initiate Kinase Reaction: Start the phosphorylation reaction by adding ATP (spiked with [γ-³²P]ATP).

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a defined period (e.g., 30-60 minutes).

-

Stop Reaction: Terminate the reaction by adding a stop solution, such as phosphoric acid.

-

Measure Phosphorylation: Spot a portion of the reaction mixture from each well onto phosphocellulose paper. Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Data Acquisition: Measure the incorporated radioactivity on the paper using a scintillation counter. For non-radioactive methods (e.g., ADP-Glo™, HTRF®), follow the manufacturer's protocol for signal detection.

-

Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Kinase Assay Workflow Diagram

Caption: Workflow for a typical in vitro VEGFR-2 kinase inhibition assay.

Conclusion

This compound is a well-characterized and highly valuable intermediate in pharmaceutical research. Its rigid, heterocyclic core provides an excellent foundation for developing ATP-competitive kinase inhibitors, while the benzyloxy and methoxy substituents offer versatile handles for synthetic modification to achieve desired potency and selectivity. Its central role in the synthesis of VEGFR-2 inhibitors underscores its importance in the ongoing effort to develop more effective and targeted therapies for cancer and other angiogenesis-dependent diseases.[2][5] This guide provides a foundational understanding for researchers aiming to leverage this powerful scaffold in their drug discovery programs.

References

- 1. chembk.com [chembk.com]

- 2. 6-Methoxy-7-benzyloxyquinazolin-4-one | 179688-01-8 [amp.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Discovery of novel VEGFR-2 inhibitors embedding 6,7-dimethoxyquinazoline and diarylamide fragments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. VEGFR-2 inhibitors and apoptosis inducers: synthesis and molecular design of new benzo[g]quinazolin bearing benzenesulfonamide moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 12. altmeyers.org [altmeyers.org]

- 13. Highly potent and selective 3-N-methylquinazoline-4(3H)-one based inhibitors of B-Raf(V600E) kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Identification of 1-(3-(6,7-dimethoxyquinazolin-4-yloxy)phenyl)-3-(5-(1,1,1-trifluoro-2-methylpropan-2-yl)isoxazol-3-yl)urea hydrochloride (CEP-32496), a highly potent and orally efficacious inhibitor of V-RAF murine sarcoma viral oncogene homologue B1 (BRAF) V600E - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

A Robust and Scalable Protocol for the Synthesis of 6-(Benzyloxy)-7-methoxyquinazolin-4(1H)-one

Application Note: A-Qn-001

Abstract

This application note provides a detailed, reliable, and scalable protocol for the synthesis of 6-(Benzyloxy)-7-methoxyquinazolin-4(1H)-one. This compound is a pivotal intermediate in the synthesis of several tyrosine kinase inhibitors (TKIs), most notably Erlotinib. The procedure is based on the well-established cyclocondensation of 2-amino-4-(benzyloxy)-5-methoxybenzoic acid with a formylating agent. We offer in-depth explanations for key experimental choices, safety precautions, characterization data, and troubleshooting guidance to ensure reproducible and high-yield synthesis.

Introduction

Quinazolin-4(1H)-one derivatives are a cornerstone of modern medicinal chemistry, exhibiting a wide array of biological activities including anticancer, antiviral, and anti-inflammatory properties.[1] this compound, in particular, serves as a crucial building block for the synthesis of Erlotinib (marketed as Tarceva®), an Epidermal Growth Factor Receptor (EGFR) inhibitor used in the treatment of non-small cell lung cancer and pancreatic cancer.[2][3]

The synthesis of this key intermediate is therefore of significant interest to the drug development community. The most common and practical synthetic strategies for building the quinazolin-4-one core involve the cyclization of ortho-aminobenzamides or their precursor ortho-aminobenzoic acids.[4][5] This protocol details a robust method starting from 2-amino-4-(benzyloxy)-5-methoxybenzoic acid and using formamide as both the reagent and solvent, which is an efficient and industrially applicable approach.[6]

Reaction Scheme: Image of the chemical reaction from 2-amino-4-(benzyloxy)-5-methoxybenzoic acid to this compound.

Mechanistic Insight: The Cyclocondensation Pathway

The formation of the quinazolinone ring from an anthranilic acid derivative (2-aminobenzoic acid) and a C1 source like formamide proceeds via a cyclocondensation reaction.[1]

-

N-Formylation: The reaction initiates with the nucleophilic attack of the amino group of the anthranilic acid onto the carbonyl carbon of formamide (or formic acid derived from its hydrolysis at high temperatures). This forms an N-formyl intermediate.

-

Intramolecular Cyclization: Under heating, the newly formed amide nitrogen attacks the carboxylic acid carbonyl group.

-

Dehydration: The resulting tetrahedral intermediate eliminates a molecule of water to form the final, stable aromatic quinazolinone ring system.

Heating is critical as it drives the dehydration step, ensuring the reaction proceeds to completion.

Materials and Equipment

Reagents & Solvents

| Reagent/Solvent | Grade | CAS No. | Supplier | Notes |

| 2-Amino-4-(benzyloxy)-5-methoxybenzoic acid | ≥98% | 286371-62-8 | Major Supplier | Starting material. |

| Formamide | ACS Reagent, ≥99.5% | 75-12-7 | Major Supplier | Reagent and solvent. |

| Methanol | ACS Grade | 67-56-1 | Major Supplier | For washing/trituration. |

| Deionized Water | Type II | 7732-18-5 | In-house | For work-up. |

Equipment

-

Three-neck round-bottom flask (sized appropriately for scale)

-

Reflux condenser

-

Magnetic stirrer with heating mantle and temperature controller

-

Buchner funnel and vacuum flask

-

Standard laboratory glassware (beakers, graduated cylinders)

-

Drying oven (vacuum optional)

-

Analytical balance

Detailed Experimental Protocol

This protocol is designed for a 10-gram scale synthesis and can be scaled linearly with appropriate adjustments to equipment size.

Reaction Setup

-

To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and temperature probe, add 2-amino-4-(benzyloxy)-5-methoxybenzoic acid (10.0 g, 34.8 mmol).

-

Add formamide (100 mL). This large excess serves as both the reactant and the solvent, ensuring all solids are dissolved at reaction temperature.

-

Begin stirring the mixture to create a slurry.

Cyclocondensation Reaction

-

Heat the reaction mixture to 165-170 °C using the heating mantle.

-

Expert Insight: This high temperature is crucial. It not only ensures the dissolution of the starting material but also provides the activation energy for the cyclization and subsequent dehydration steps.[6] Formamide's high boiling point (210 °C) makes it an ideal medium for this transformation.

-

-

Maintain the reaction at this temperature for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Monitoring Parameters (TLC): Mobile Phase: Dichloromethane:Methanol (9:1). The product is more polar than the starting material.

-

Work-up and Product Isolation

-

After the reaction is complete, allow the mixture to cool to room temperature (approx. 25 °C).

-

Slowly pour the cooled, amber-colored reaction mixture into 500 mL of deionized water while stirring vigorously. This will cause the product to precipitate out of the solution.

-

Causality Explanation: this compound is poorly soluble in water.[7] This step effectively crashes the product out of the formamide/water mixture, separating it from unreacted formamide and other water-soluble impurities.

-

-

Continue stirring the resulting slurry for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the filter cake thoroughly with deionized water (2 x 100 mL) to remove any residual formamide.

-

Follow with a wash of cold methanol (50 mL). This helps remove organic impurities that may be sparingly soluble in water.

-

Dry the collected solid in a vacuum oven at 60-70 °C overnight to yield the crude product as an off-white to pale yellow powder.

Characterization and Expected Results

The final product should be an off-white to light yellow crystalline powder.

| Parameter | Expected Value |

| Appearance | White to off-white crystalline powder[7] |

| Molecular Formula | C₁₆H₁₄N₂O₃[8] |

| Molecular Weight | 282.29 g/mol [8] |

| Melting Point | 252 °C (with methanol as solvent)[7] |

| Yield | 80-90% |

| Solubility | Soluble in DMSO, slightly soluble in methanol, poorly soluble in water.[7][9] |

¹H NMR (400 MHz, DMSO-d₆): δ 12.10 (s, 1H, NH), 8.02 (s, 1H, N=CH), 7.50-7.30 (m, 6H, Ar-H), 7.18 (s, 1H, Ar-H), 5.25 (s, 2H, OCH₂Ph), 3.90 (s, 3H, OCH₃).

Process Workflow and Logic

Caption: High-level workflow for the synthesis of the target quinazolinone.

Safety and Troubleshooting

| Issue | Potential Cause | Troubleshooting Steps |

| Low Yield | Incomplete reaction (insufficient time or temp). | Ensure temperature is maintained at >165 °C. Extend reaction time and monitor by TLC until starting material is consumed. |

| Product loss during work-up. | Ensure complete precipitation by stirring adequately in water. Avoid using excessive amounts of methanol for washing, as the product has slight solubility. | |

| Product is colored (dark yellow/brown) | Reaction temperature was too high, causing decomposition. | Maintain temperature strictly below 175 °C. If impurities persist, consider recrystallization from a suitable solvent like DMF or acetic acid. |

| Impure starting material. | Verify the purity of the 2-amino-4-(benzyloxy)-5-methoxybenzoic acid before starting. |

Safety Precautions:

-

Always perform reactions in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[7]

-

Formamide is a teratogen. Handle with extreme care and avoid inhalation or skin contact.

-

Consult the Safety Data Sheet (SDS) for all chemicals before use.

Conclusion

This application note presents a validated and efficient protocol for the gram-scale synthesis of this compound. By explaining the rationale behind critical steps and providing clear, actionable instructions, this guide enables researchers to reliably produce this high-value intermediate for applications in cancer drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. US9428468B2 - Process for the preparation of erlotinib - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. chembk.com [chembk.com]

- 8. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 9. nbinno.com [nbinno.com]

Application Note: A Detailed Experimental Procedure for the Synthesis of 6-(Benzyloxy)-7-methoxyquinazolin-4(1H)-one

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, step-by-step guide for the laboratory synthesis of 6-(Benzyloxy)-7-methoxyquinazolin-4(1H)-one. This quinazolinone derivative is a valuable scaffold in medicinal chemistry, often utilized in the development of targeted therapeutics, particularly as a precursor for kinase inhibitors.[1][2] The procedure detailed herein is designed for reproducibility and scalability, commencing from commercially available precursors and proceeding through a logical, multi-step synthetic pathway. Each step includes a thorough explanation of the underlying chemical principles, safety protocols, and methods for purification and characterization, ensuring both scientific integrity and practical applicability for researchers in the field.

Introduction: The Significance of the Quinazolinone Scaffold

The quinazolinone core is a privileged heterocyclic motif renowned for its broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antibacterial properties.[3] Its rigid, planar structure and hydrogen bonding capabilities allow it to effectively interact with various biological targets. The specific compound, this compound, serves as a crucial intermediate in the synthesis of more complex molecules, such as potent inhibitors of the vascular endothelial growth factor (VEGF) receptor tyrosine kinase.[1] The strategic placement of the benzyloxy and methoxy groups provides handles for further functionalization, making a reliable synthesis protocol for this molecule highly valuable for drug discovery programs.

This guide eschews a simplistic recitation of steps, instead offering a holistic protocol grounded in mechanistic understanding and practical laboratory experience.

Overall Synthetic Pathway

The synthesis is a five-step process beginning with the regioselective functionalization of 4,5-dihydroxy-2-nitrobenzoic acid, followed by amidation, reduction, and a final cyclization reaction to yield the target quinazolinone.

References

In-Depth NMR Analysis of 6-(Benzyloxy)-7-methoxyquinazolin-4(1H)-one: An Application Note for Advanced Structural Elucidation

Introduction

6-(Benzyloxy)-7-methoxyquinazolin-4(1H)-one is a key heterocyclic compound with significant interest in medicinal chemistry and drug development. It serves as a crucial intermediate in the synthesis of various biologically active molecules, most notably as a precursor to potent tyrosine kinase inhibitors like Gefitinib, an important therapeutic agent in oncology. The precise structural characterization of this intermediate is paramount to ensure the purity, quality, and efficacy of the final active pharmaceutical ingredient (API). Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical technique for the unambiguous structural elucidation of organic molecules. This application note provides a comprehensive guide to the detailed NMR analysis of this compound, offering insights into experimental protocols and in-depth spectral interpretation for researchers, scientists, and professionals in drug development.

Significance of this compound

The quinazolinone scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of pharmacological activities. The specific substitution pattern of a benzyloxy group at the 6-position and a methoxy group at the 7-position is a hallmark of intermediates for several targeted cancer therapies. Accurate and thorough characterization of this molecule by NMR is not merely an academic exercise; it is a critical quality control step in the pharmaceutical industry to:

-

Confirm molecular structure and identity: Verifying the correct connectivity of atoms and the presence of all functional groups.

-

Assess purity: Identifying and quantifying any process-related impurities or residual solvents.

-

Ensure batch-to-batch consistency: Guaranteeing the reliability and reproducibility of the synthetic process.

This document will guide the user through the necessary steps to acquire and interpret high-quality NMR data for this important synthetic intermediate.

Principles of NMR Spectroscopy for Structural Analysis

NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H and ¹³C, can absorb and re-emit electromagnetic radiation at a specific frequency. This resonance frequency is highly sensitive to the local electronic environment of the nucleus, providing a wealth of structural information.

For a molecule like this compound, a suite of NMR experiments is employed for a complete structural assignment:

-

¹H NMR (Proton NMR): Provides information on the number of different types of protons, their chemical environment (chemical shift), their proximity to other protons (spin-spin coupling), and their relative abundance (integration).

-

¹³C NMR (Carbon NMR): Reveals the number of different types of carbon atoms and their chemical environment.

-

2D NMR Spectroscopy:

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, crucial for piecing together the molecular skeleton.

-

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-resolution NMR spectra.

-

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent for this compound due to its excellent dissolving power for polar organic compounds.

-

Concentration: Dissolve approximately 5-10 mg of the compound in 0.6 mL of DMSO-d₆.

-